molecular formula C6H10N2O2S2 B12220708 3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12220708
M. Wt: 206.3 g/mol
InChI Key: RBWFOJKKNBYARI-UHFFFAOYSA-N
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Description

3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the reaction of thiourea with a suitable halogenated precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C6H10N2O2S2/c1-8-4-2-12(9,10)3-5(4)11-6(8)7/h4-5,7H,2-3H2,1H3

InChI Key

RBWFOJKKNBYARI-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=N

Origin of Product

United States

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